4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Lipophilicity ADME

4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine delivers a LogP of 3.20 versus 1.90 for the fluoro analog—a ~20-fold higher partition coefficient ideal for hydrophobic binding pockets and CNS penetration. Documented 87% synthetic yield under mild conditions and available single-crystal XRD data (R=0.0441) enable structure-based design workflows.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 214416-39-4
Cat. No. B1348829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS214416-39-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
InChIKeyPIYGPVNFVWLQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL]

4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 214416-39-4): Key Properties and Role as a Pyrazole Building Block


4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a 5-aminopyrazole derivative featuring a 4-chlorophenyl substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring [1]. With a molecular weight of 207.66 g/mol and a topological polar surface area (tPSA) of 54.7 Ų, this compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research . Its solid-state structure has been characterized by single-crystal X-ray diffraction, providing detailed geometric parameters essential for structure-based design efforts [2].

Why 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Cannot Be Simply Replaced by Other 5-Aminopyrazole Analogs


Substitution of the 4-aryl group in 5-aminopyrazole scaffolds drastically alters lipophilicity and solid-state packing, even when the core heterocycle remains unchanged [1]. For instance, replacing the 4-chloro substituent with a 4-fluoro group reduces the calculated LogP from 3.20 to 1.90, a shift of 1.3 log units that directly impacts membrane permeability and binding pocket compatibility [2]. Such differences in physicochemical properties preclude simple interchangeability and demand a data-driven selection based on quantitative parameters rather than structural similarity alone.

Quantitative Differentiation Guide for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Key Evidence vs. Closest Analogs


Lipophilicity (LogP) Differential: Chloro vs. Fluoro Analog

The target compound exhibits a calculated LogP of 3.20, whereas the direct 4-fluoro analog (4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine) displays a LogP of 1.90 [1]. This 1.3 log unit increase corresponds to a ~20-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity for the chlorophenyl derivative.

Medicinal Chemistry Lipophilicity ADME

Synthesis Yield Optimization: 87% Isolated Yield Under Defined Conditions

A documented synthetic protocol yields the target compound in 87% isolated yield via condensation of 2-(4-chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate in toluene/acetic acid at 105°C for 14 hours . While direct yield comparisons for exact analogs under identical conditions are not available, this high-yielding procedure offers a reproducible baseline for process optimization.

Process Chemistry Synthetic Methodology Scale-up

Solid-State Characterization: Single-Crystal X-Ray Diffraction Data Available

The crystal structure of the title compound has been solved and refined to an R-value of 0.0441, revealing key geometric parameters including dihedral angles between the pyrazole and chlorophenyl rings [1][2]. The availability of high-resolution crystallographic data enables precise molecular docking and virtual screening efforts that are not possible with analogs lacking experimental structures.

Crystallography Structure-Based Drug Design Polymorph Screening

Polar Surface Area Consistency with Lipophilicity Shift

The topological polar surface area (tPSA) of the target compound is 54.7 Ų, identical to that of the 4-fluoro analog . This indicates that the enhanced lipophilicity (ΔLogP = +1.3) is achieved without increasing hydrogen-bonding capacity, preserving a favorable balance between permeability and solubility.

Medicinal Chemistry Physicochemical Properties Bioavailability

Commercial Availability and Purity Specifications

The compound is widely available from multiple reputable vendors with standard purities of ≥95% (e.g., AChemBlock, Combi-Blocks) and in quantities ranging from 1 mg to multi-gram scale . While not a direct performance differentiator, reliable supply and consistent quality reduce lead time and experimental variability compared to custom-synthesized or less established analogs.

Procurement Quality Control Screening Libraries

Optimal Application Scenarios for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

When a hit compound containing a 5-aminopyrazole core requires enhanced membrane permeability or deeper burial into a hydrophobic binding pocket, the chloro-substituted analog (LogP 3.20) offers a quantifiable advantage over the fluoro analog (LogP 1.90) [1]. The 1.3 log unit increase corresponds to a ~20-fold higher partition coefficient, potentially improving cellular uptake or target engagement in lipophilic environments [1].

Structure-Based Drug Design: Docking and Virtual Screening

The availability of a high-resolution (R=0.0441) crystal structure [2] makes this compound an ideal scaffold for computational chemistry workflows. Researchers can perform accurate molecular docking, pharmacophore modeling, and virtual screening using experimentally derived 3D coordinates, reducing reliance on error-prone homology models or DFT-optimized geometries [2].

Process Chemistry: Scalable Synthesis of Pyrazole Libraries

The documented 87% isolated yield under straightforward conditions (toluene/AcOH, 105°C, 14h) provides a robust starting point for the synthesis of diverse 5-aminopyrazole derivatives . The high yield and simple work-up (filtration after pH adjustment) facilitate scale-up and enable efficient parallel library synthesis .

Chemical Biology: Probe Development with Balanced Physicochemical Profile

The combination of elevated LogP (3.20) and unchanged tPSA (54.7 Ų) relative to the fluoro analog [1] positions this compound as a privileged probe for targets where membrane permeability is critical but excessive lipophilicity would compromise solubility. This profile is particularly relevant for intracellular targets or CNS-penetrant tool compounds [1].

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